
Bromocyclopentane-d9: A Comprehensive
Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bromocyclopentane-d9

Cat. No.: B049281 Get Quote

An in-depth exploration of the chemical identifiers, properties, and applications of

Bromocyclopentane-d9, tailored for researchers, scientists, and professionals in drug

development.

This technical guide provides a thorough overview of Bromocyclopentane-d9 (Cyclopentyl-d9

bromide), a deuterated analog of bromocyclopentane. Its unique isotopic composition makes it

an invaluable tool in a variety of scientific disciplines, particularly in mechanistic studies of

chemical reactions and the synthesis of isotopically labeled compounds for drug development

and metabolic research.

Core Chemical Identifiers and Properties
Bromocyclopentane-d9 is distinguished by the replacement of all nine hydrogen atoms with

deuterium. This isotopic substitution, while minimally affecting its chemical reactivity in many

aspects, introduces a significant mass change that is fundamental to its applications.[1]

Table 1: Chemical Identifiers for Bromocyclopentane-d9
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Identifier Value

CAS Number 35468-44-1[2][3][4][5][6][7][8]

Molecular Formula C₅D₉Br[2][3][4]

Molecular Weight 158.08 g/mol [2][3][4][5][7][9][10]

InChI Key BRTFVKHPEHKBQF-UHUJFCCWSA-N[2][11]

Synonyms

Cyclopentyl bromide-d9, Cyclopentyl-d9

bromide, 1-Bromo-1,2,2,3,3,4,4,5,5-

nonadeuteriocyclopentane[4][6][9]

Table 2: Physicochemical Properties of Bromocyclopentane-d9

Property Value

Appearance Clear, colorless oil[6][9]

Boiling Point 137-139 °C (lit.)[9][10][11]

Density 1.473 g/mL at 25 °C (lit.)[9][10][11]

Refractive Index (n20/D) 1.4881 (lit.)[9][10][11]

Flash Point 95 °F (35 °C)[9]

Isotopic Purity ≥98 atom % D[5][11]

Storage

Store in a dry, dark, and well-ventilated place[8];

Recommended storage at 2-8°C in a

refrigerator[6].

Key Applications in Research and Development
The primary utility of Bromocyclopentane-d9 stems from the kinetic isotope effect (KIE),

where the increased mass of deuterium leads to a stronger C-D bond compared to a C-H bond.

[2] This difference in bond strength can alter the rate of reactions involving the cleavage of this

bond, providing deep insights into reaction mechanisms.
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Mechanistic Elucidation of Nucleophilic Substitution
Reactions
Bromocyclopentane-d9 is an excellent substrate for investigating the mechanisms of

nucleophilic substitution (Sₙ1 and Sₙ2) and elimination reactions.[2] By comparing the reaction

rates of Bromocyclopentane-d9 and its non-deuterated counterpart, researchers can

determine the extent to which C-H(D) bond breaking is involved in the rate-determining step.

A significant secondary kinetic isotope effect can help distinguish between Sₙ1 and Sₙ2

pathways.[2] In an Sₙ2 reaction, the nucleophile attacks the carbon center at the same time as

the leaving group departs, leading to an inversion of stereochemistry. In contrast, an Sₙ1

reaction involves the formation of a carbocation intermediate in the rate-determining step.

Experimental workflow for determining the kinetic isotope effect.

Synthesis of Deuterated Pharmaceutical Compounds
Bromocyclopentane-d9 serves as a crucial building block for introducing a deuterated

cyclopentyl group into more complex molecules, including active pharmaceutical ingredients

(APIs).[2] The synthesis of deuterated versions of drugs is a significant strategy in drug

development to alter metabolic pathways, potentially improving pharmacokinetic profiles and

reducing toxic byproducts. A notable example is its use as a starting material in the synthesis of

deuterated Glycopyrrolate Bromide.[2][10]

General workflow for synthesizing deuterated compounds.

Tracer in Metabolic Studies
In biological research, Bromocyclopentane-d9 can be used as a tracer to study the metabolic

fate of molecules containing a cyclopentane moiety.[2] The deuterium labeling allows for the

tracking of the compound and its metabolites within a biological system using techniques like

mass spectrometry. This is crucial for understanding drug metabolism and pharmacokinetics

(DMPK).

Experimental Protocols
Synthesis of Bromocyclopentane-d9
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A common method for the preparation of fully deuterated bromocyclopentane involves a

hydrogen-deuterium exchange reaction using a platinum catalyst.

Materials:

Bromocyclopentane (non-deuterated)

Deuterated bromoplatinic acid (catalyst)

Deuterium water (D₂O)

Deuterium gas (D₂)

High-pressure reactor

Procedure:

A solution of deuterated bromoplatinic acid in deuterium water is prepared.

The catalyst solution and bromocyclopentane are added to a high-pressure reactor.

The reactor is sealed, and deuterium gas is introduced.

The mixture is heated and stirred to facilitate the hydrogen-deuterium exchange reaction.

The number of exchange cycles is critical for achieving high deuteration levels.[2]

After the reaction, the organic layer containing the deuterated product is separated.

The product is purified using techniques such as distillation to achieve high chemical purity.

[2]

Investigation of Kinetic Isotope Effect in a Nucleophilic
Substitution Reaction
Objective: To determine the kinetic isotope effect for the reaction of Bromocyclopentane with a

nucleophile to distinguish between Sₙ1 and Sₙ2 mechanisms.

Materials:
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Bromocyclopentane

Bromocyclopentane-d9

Nucleophile (e.g., sodium iodide in acetone)

Appropriate solvent (e.g., acetone)

Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR)

spectrometer

Procedure:

Two sets of reactions are prepared under identical conditions (concentration, temperature,

and solvent). One set contains Bromocyclopentane, and the other contains

Bromocyclopentane-d9.

The reactions are initiated simultaneously.

Aliquots are withdrawn from each reaction mixture at specific time intervals.

The reaction in the aliquots is quenched.

The concentration of the reactant (Bromocyclopentane or Bromocyclopentane-d9) or the

product is determined using GC-MS or NMR spectroscopy.

The rate constants for the reaction with the non-deuterated (kH) and deuterated (kD)

substrates are calculated from the concentration-time data.

The kinetic isotope effect is calculated as the ratio KIE = kH / kD.

Interpretation of Results:

A KIE value close to 1 suggests that the C-H(D) bond is not significantly broken in the rate-

determining step, which is characteristic of an Sₙ1 reaction.

A significant KIE value (typically > 1.15 for a secondary KIE) indicates that the C-H(D) bond

is involved in the transition state of the rate-determining step, which is more consistent with
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an Sₙ2 mechanism.

Conclusion
Bromocyclopentane-d9 is a versatile and powerful tool for researchers in organic chemistry

and drug development. Its well-characterized properties and the profound impact of isotopic

labeling on reaction kinetics provide a unique window into the intricate details of chemical

transformations and metabolic processes. The methodologies outlined in this guide offer a

framework for leveraging the unique characteristics of Bromocyclopentane-d9 to advance

scientific understanding and develop novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Bromocyclopentane-d9: A Comprehensive Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049281#cas-number-and-chemical-identifiers-for-
bromocyclopentane-d9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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